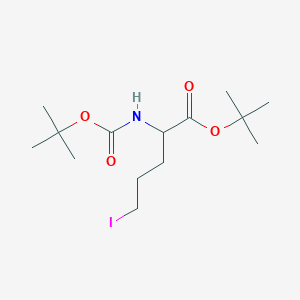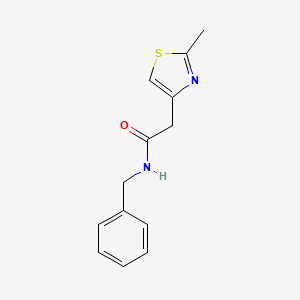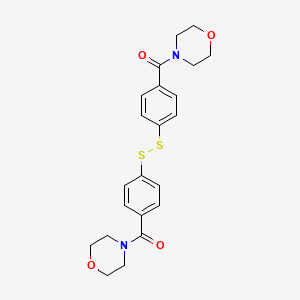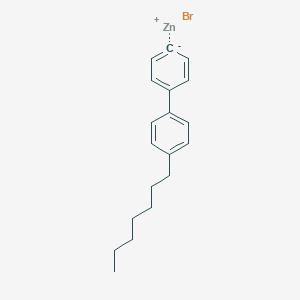![molecular formula C6H7FO2 B14895131 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of a fluorine atom into the bicyclo[1.1.1]pentane framework enhances its physicochemical properties, making it a valuable compound in various fields of research, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the direct fluorination of bicyclo[1.1.1]pentane using fluorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale procedures. The scalability of these methods is being explored to meet the growing demand for this compound in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor, NFSI, and various catalysts for fluorination, as well as oxidizing and reducing agents for modifying the carboxylic acid group .
Major Products Formed
The major products formed from these reactions include fluorinated derivatives, alcohols, and coupled products, which can be further utilized in various applications .
Applications De Recherche Scientifique
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for designing new drugs with improved stability and bioavailability.
Materials Science: The compound’s unique structure makes it valuable for developing new materials with enhanced properties.
Supramolecular Chemistry: It is used in the design of supramolecular structures and complexes.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid group. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and reactivity with various targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different physicochemical properties.
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid: Contains two fluorine atoms, leading to distinct reactivity and applications
Uniqueness
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its single fluorine atom, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other fluorinated and non-fluorinated bicyclo[1.1.1]pentane derivatives .
Propriétés
Formule moléculaire |
C6H7FO2 |
|---|---|
Poids moléculaire |
130.12 g/mol |
Nom IUPAC |
2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO2/c7-4-3-1-6(4,2-3)5(8)9/h3-4H,1-2H2,(H,8,9) |
Clé InChI |
ACYUYUYXVOTWOE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


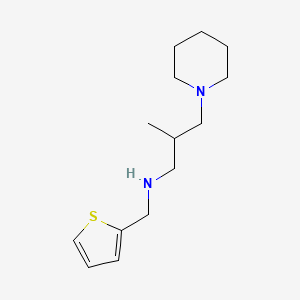
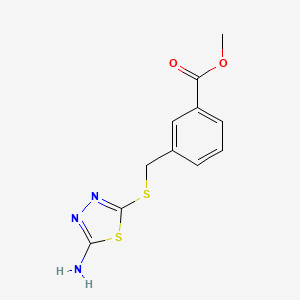
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
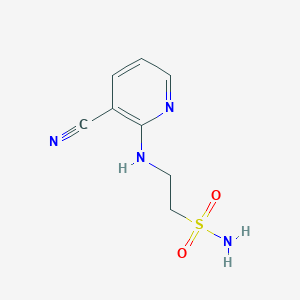
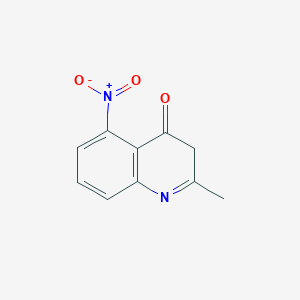
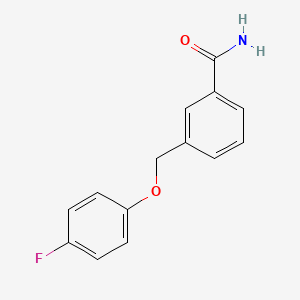

![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
